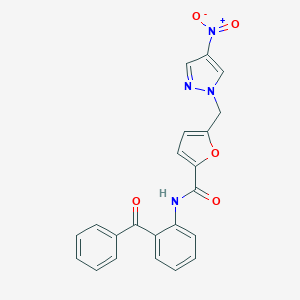
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as CDC25B inhibitor II, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of CDC25B phosphatase, which is a key enzyme involved in the regulation of the cell cycle. The inhibition of this enzyme has been shown to have anti-cancer effects, making CDC25B inhibitor II a promising candidate for cancer treatment.
作用机制
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II works by binding to the active site of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, preventing it from dephosphorylating its substrate, cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their activity is necessary for cells to progress through the cell cycle. By inhibiting 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II prevents the activation of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells. Additionally, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to induce apoptosis in cancer cells, leading to their death. These effects are mediated by the inhibition of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase and the subsequent inhibition of CDK activity.
实验室实验的优点和局限性
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has several advantages for lab experiments. It is a potent and specific inhibitor of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, making it a valuable tool for studying the role of this enzyme in the cell cycle and cancer progression. Additionally, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to have low toxicity in normal cells, making it a safe compound to use in lab experiments. However, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has some limitations, including its low solubility in water and its instability in aqueous solutions. These limitations must be taken into account when designing experiments using 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II.
未来方向
There are several future directions for research on 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II. One area of interest is the development of more potent and selective inhibitors of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, which may have increased efficacy and fewer side effects. Additionally, further studies are needed to investigate the potential of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, research is needed to determine the optimal dosage and administration of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II for cancer treatment, as well as its potential application in other diseases.
合成方法
The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with 1,5-dimethylpyrazole-3-carboxylic acid. This reaction produces the intermediate 3,4-dichlorobenzyl-1,5-dimethylpyrazole-3-carboxamide, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloroaniline to produce the final product, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II.
科学研究应用
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The inhibition of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II a promising candidate for cancer therapy. Additionally, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, suggesting that it may have a synergistic effect with other cancer treatments.
属性
产品名称 |
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C13H12Cl3N3O |
分子量 |
332.6 g/mol |
IUPAC 名称 |
4-chloro-N-[(3,4-dichlorophenyl)methyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12Cl3N3O/c1-7-11(16)12(18-19(7)2)13(20)17-6-8-3-4-9(14)10(15)5-8/h3-5H,6H2,1-2H3,(H,17,20) |
InChI 键 |
YGATUQTZDNWZNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl |
规范 SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)


![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)




![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)

![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
